Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic amine derivative featuring a rigid [2.2.2] ring system. The compound consists of a diazabicyclo core with a hydroxymethyl substituent at position 3 and a tert-butyl carbamate group at position 2.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(13-6-8)10(14)7-15/h8-10,13,15H,4-7H2,1-3H3 |
InChI Key |
KNQXNBJHNWLFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CO)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of DABCO with tert-butyl chloroformate and formaldehyde. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Substituted esters and other functionalized derivatives.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for "Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate." However, the search results do offer some basic information regarding the compound:
Basic Information
this compound has the molecular formula and a molecular weight of 242.31 . It is also identified by the CAS number 2167272-66-2 . Synonyms for this chemical include this compound and 2,5-Diazabicyclo[2.2.2]octane-2-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester . The compound is also characterized by the CBNumber CB44901314 .
Related compounds
- Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate This related compound has the molecular formula . It is also identified by the CAS number 858671-91-7 and EC Number 826-555-6 .
- Diazabicyclo[3.2.1]octane Diazabicyclo[3.2.1]octane can be created through a 1,3-dipolar reaction of 3-oxidopyrazinium with tert-butyl acrylate .
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its ability to act as a nucleophilic catalyst. The compound’s diazabicyclo[2.2.2]octane core provides a highly nucleophilic environment, allowing it to facilitate various organic reactions. The tert-butyl ester and hydroxymethyl groups further enhance its reactivity and selectivity. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
a. tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate Derivatives
- Substituent Variations :
*Estimated based on parent structure + CH₂OH (31.03 g/mol).
- Stereochemical Differences :
b. Diazabicyclo Compounds with Alternate Ring Systems
- Smaller/Larger Rings :
- Spiro Derivatives :
Physicochemical Properties
- Stability : The tert-butyl carbamate group provides stability under basic conditions, while the hydroxymethyl group may introduce sensitivity to oxidation or acidic environments .
Commercial and Research Relevance
- Availability : Parent compounds (e.g., CAS: 944238-89-5) are commercially available with purities ≥95%, priced at ~¥627–¥8840/100 mg .
- Comparative Demand : Halogenated derivatives (e.g., chloropyrazine-methyl) are favored in cross-coupling reactions, whereas hydroxymethyl variants are niche tools for hydrophilic prodrug design .
Biological Activity
Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS No. 2167272-66-2) is a bicyclic compound notable for its structural complexity and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.31 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl group and a hydroxymethyl substituent, which contribute to its unique reactivity and potential biological interactions.
Antimicrobial Activity
Preliminary studies suggest that bicyclic compounds can possess antimicrobial properties. For instance, research on related diazabicyclo compounds indicates potential efficacy against various bacterial strains through mechanisms that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Neuroprotective Effects
The structure of this compound suggests possible neuroprotective properties due to its ability to interact with neurotransmitter systems or modulate neuroinflammatory responses. Compounds with similar bicyclic structures have been investigated for their roles in protecting neuronal cells from oxidative stress and apoptosis .
Although direct studies on the mechanisms of action for this compound are scarce, insights can be drawn from related compounds:
- Enzymatic Interactions : Research indicates that enzymes such as cytochrome P450s may play a role in the metabolism of similar bicyclic compounds, leading to bioactive metabolites that exert biological effects .
- Receptor Modulation : The potential for this compound to interact with neurotransmitter receptors could explain observed neuroprotective effects in related structures.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and differences between this compound and structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Bicyclic amine | Hydroxymethyl group enhances reactivity |
| Tert-butyl 3-amino-2,5-diazabicyclo[2.2.1]heptane | Bicyclic amine | Contains an amino group instead of hydroxymethyl |
| Tert-butyl 3-(methoxymethyl)-2,5-diazabicyclo[2.2.1]heptane | Bicyclic ether | Methoxy group alters reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
